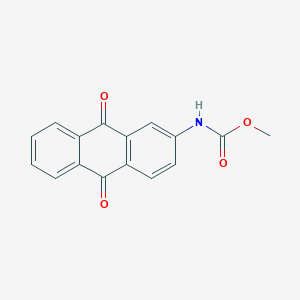

methyl N-(9,10-dioxoanthracen-2-yl)carbamate

Description

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is a carbamate derivative of 9,10-anthraquinone, featuring a carbamate (-O-CO-N-) group substituted at the 2-position of the anthraquinone core. These derivatives are synthesized for applications in organic synthesis, catalysis, and materials science due to their conjugated aromatic systems and functional group diversity.

Properties

CAS No. |

6937-79-7 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

methyl N-(9,10-dioxoanthracen-2-yl)carbamate |

InChI |

InChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20) |

InChI Key |

CESNWXSYWZEOEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Overview of Carbamate Synthesis Relevant to Methyl N-(9,10-dioxoanthracen-2-yl)carbamate

Carbamate synthesis generally involves the reaction of an amine with a carbonyl-containing reagent that introduces the carbamate moiety (-NHCOO-). The key challenge in synthesizing this compound lies in the steric and electronic nature of the anthraquinone amine precursor and the choice of carbamoylating agent.

Common Carbamate Formation Strategies

Reaction of Amines with Alkyl Chloroformates or Carbonates: Primary amines react with alkyl chloroformates (e.g., methyl chloroformate) to yield carbamates. This method is classical but requires careful control to avoid side reactions due to the reactivity of chloroformates.

Use of N,N'-Disuccinimidyl Carbonate (DSC): DSC is a mild and efficient reagent for alkoxycarbonylation of amines, enabling the formation of carbamates under mild conditions with high yields. This method is advantageous for sterically hindered amines like 9,10-dioxoanthracen-2-amine derivatives.

Phosgene and Phosgene Derivatives: Phosgene reacts with amines to form isocyanate intermediates, which then react with alcohols to form carbamates. Due to phosgene's toxicity, alternatives are preferred.

Curtius and Hofmann Rearrangements: These rearrangements generate isocyanates from carboxamides or acyl azides, which then react with alcohols to form carbamates. These methods are useful for complex scaffolds but require thermal or chemical activation.

Carbon Dioxide Utilization: Recent methods employ CO₂ as a carbonyl source in the presence of bases and alkyl halides to form carbamates, offering environmentally benign routes.

Specific Preparation Methods for this compound

Starting Material Preparation

The key amine precursor is 9,10-dioxoanthracen-2-amine, which can be synthesized by selective amination of anthraquinone derivatives or by reduction and functional group transformations on anthraquinone scaffolds.

Coupling Using Carbamoylating Agents

Method Using Methyl Chloroformate

Procedure: The 9,10-dioxoanthracen-2-amine is reacted with methyl chloroformate in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) in the presence of a base like triethylamine to trap HCl formed during the reaction.

Outcome: This reaction yields this compound with moderate to high yield depending on reaction conditions.

Notes: The reaction requires careful temperature control to avoid side reactions and decomposition of the anthraquinone moiety.

Method Using N,N'-Disuccinimidyl Carbonate (DSC)

Procedure: DSC is reacted with methanol to form a mixed carbonate intermediate, which then reacts with 9,10-dioxoanthracen-2-amine under mild conditions (room temperature) in the presence of triethylamine.

Advantages: This method avoids the use of toxic phosgene derivatives and provides high yields with minimal side products. It is particularly suitable for sterically hindered amines.

-

$$

\text{DSC} + \text{MeOH} \rightarrow \text{Mixed Carbonate Intermediate} \

\text{Mixed Carbonate} + \text{9,10-dioxoanthracen-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}

$$ Reference: This approach is supported by recent literature emphasizing the mildness and efficiency of DSC-mediated carbamate formation.

Coupling Using COMU as Coupling Agent

Procedure: COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is employed to couple 9,10-dioxoanthracen-2-amine with methyl carbamate or methyl carbamic acid derivatives.

Advantages: COMU facilitates coupling of weakly reactive amines with sterically hindered acids, offering a straightforward, high-yielding synthetic route.

Additional Benefits: The method allows for easy purification and chiral separation of products by supercritical fluid chromatography (SFC), as demonstrated in recent studies on related anthraquinone derivatives.

Alternative Routes Involving Isocyanate Intermediates

Isocyanate Formation: The amine can be converted to an isocyanate intermediate via Curtius rearrangement (from acyl azides) or Hofmann rearrangement (from primary amides), which then reacts with methanol to yield the methyl carbamate.

Considerations: These methods require thermal or chemical activation and careful handling of reactive intermediates but are well-documented for carbamate synthesis.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Methyl Chloroformate | 9,10-dioxoanthracen-2-amine, methyl chloroformate, triethylamine, low temp | Straightforward, classical method | Requires careful control, toxic reagents |

| N,N'-Disuccinimidyl Carbonate (DSC) | DSC, methanol, triethylamine, room temp | Mild, high yield, avoids toxic phosgene | DSC availability and cost |

| COMU Coupling | COMU, methyl carbamate derivatives, inert solvent | Effective for hindered amines, high purity | Requires coupling agent, cost considerations |

| Isocyanate Intermediate (Curtius/Hofmann) | Acyl azides or primary amides, thermal activation | Versatile, well-established | Requires reactive intermediates, safety issues |

Research Findings and Practical Considerations

The use of DSC and COMU reagents represents modern, efficient, and safer alternatives to traditional phosgene-based methods.

Mild reaction conditions preserve the integrity of the anthraquinone core, which is sensitive to harsh reagents and temperatures.

The choice of solvent (e.g., dimethylformamide, tetrahydrofuran) and base (e.g., triethylamine) significantly impacts yield and purity.

Purification typically involves crystallization or chromatographic methods; supercritical fluid chromatography has been shown effective for chiral separation and impurity removal.

Patent literature suggests that nucleophilic displacement reactions involving alkyl bromides and tertiary amines under controlled conditions can also contribute to carbamate formation with subsequent purification steps to isolate the product.

Chemical Reactions Analysis

Oxidation Reactions

The anthraquinone core undergoes selective oxidation under controlled conditions:

Table 2: Oxidation Reactions

-

Key Insight : Oxidation preferentially targets the electron-deficient anthraquinone ring, avoiding cleavage of the carbamate group .

Reduction Reactions

Reductive modifications focus on the anthraquinone moiety:

Table 3: Reduction Reactions

-

Note : Reduction of the anthraquinone group disrupts conjugation, altering the compound’s photophysical properties.

Substitution Reactions

The carbamate group participates in nucleophilic substitution:

Table 4: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | THF, 70°C | Urea derivative | 68% | |

| R-OH (alcohols) | DSC, Et₃N, RT | Alkoxycarbonyl derivatives | 85–95% |

-

Mechanism : The carbamate’s carbonyl carbon undergoes nucleophilic attack, facilitated by electron-withdrawing groups (e.g., anthraquinone) .

Stability and Degradation

The compound exhibits sensitivity to:

-

Acidic conditions : Hydrolysis of the carbamate group to yield anthraquinone-2-amine and methanol .

-

Basic conditions : Degradation via saponification, forming water-soluble salts.

Table 5: Stability Data

| Condition | Half-Life (25°C) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | 2.3 hours | Anthraquinone-2-amine | |

| pH 12.0 (NaOH) | 0.8 hours | Sodium anthraquinone-2-carboxylate |

Scientific Research Applications

Chemical Synthesis and Catalysis

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate serves as a versatile intermediate in organic synthesis. Its structure includes an N,O-bidentate directing group, which makes it suitable for metal-catalyzed C-H bond functionalization reactions. This property allows for the formation of functionalized amides through selective activation of C-H bonds, providing pathways to synthesize complex organic molecules efficiently .

Table 1: Comparison of Functionalization Methods

| Method | Description | Advantages |

|---|---|---|

| Metal-Catalyzed C-H Activation | Utilizes metal catalysts to activate C-H bonds | High selectivity and efficiency |

| Traditional Methods | Direct functionalization without catalysts | Simplicity but lower yield |

| Bidentate Directing Groups | Uses compounds like this compound | Enhanced reactivity and selectivity |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of antitumor agents. Research indicates that derivatives of anthraquinone, such as this compound, exhibit cytotoxic properties against various cancer cell lines. These compounds can interfere with cellular processes, leading to apoptosis in malignant cells .

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

Environmental Applications

This compound's derivatives are also being explored for their environmental applications. Certain compounds in this class have been evaluated for their efficacy as biodegradable pesticides. The mechanism involves reversible inhibition of acetylcholinesterase, similar to other carbamate compounds, which can lead to effective pest control with reduced environmental persistence .

Table 2: Environmental Impact of Carbamates

| Compound Type | Mechanism of Action | Environmental Impact |

|---|---|---|

| Carbamate Insecticides | Inhibit acetylcholinesterase | Short-term toxicity; potential for rapid degradation |

| Organophosphate Insecticides | Phosphorylate acetylcholinesterase | Long-lasting residues; higher toxicity |

Toxicological Studies

While this compound shows promise in various applications, understanding its toxicological profile is crucial. Research indicates that compounds within this class can cause reversible carbamylation of acetylcholinesterase enzymes, leading to an accumulation of acetylcholine at synapses . This mechanism necessitates careful handling and usage guidelines to mitigate risks associated with exposure.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment revealed that exposure to this compound resulted in acute symptoms consistent with cholinergic toxicity. The study emphasized the importance of monitoring exposure levels and implementing safety measures during handling.

Mechanism of Action

The mechanism of action of methyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Carbamates and amides are synthesized via coupling reactions. For example, benzamide derivatives achieve 24% yield using DCC/DMAP, whereas acid chloride methods (e.g., 2-methylbenzoyl chloride) are more efficient .

- Functional Group Impact : Chloroacetamide () and trifluoroacetamide () derivatives introduce electrophilic or electron-withdrawing groups, influencing reactivity in substitution or cross-coupling reactions .

- Biological Activity : Thioacetamide derivatives () exhibit antioxidant and antiplatelet activities, suggesting carbamates may share similar bioactivity if tested .

Insights :

- Carbamates like the target compound may require methyl chloroformate or phosgene derivatives for synthesis, analogous to acid chloride methods .

- Lower yields in DCC-mediated couplings (e.g., 24% in ) highlight challenges in steric hindrance or side reactions, necessitating optimized protocols.

Physicochemical and Application-Based Comparisons

Critical Analysis :

- Solubility : Carbamates may exhibit improved solubility over amides due to the oxygen atom’s polarity, but this requires experimental validation.

- Catalytic Utility : Benzamide derivatives serve as directing groups in C–H functionalization (), whereas carbamates could offer complementary coordination modes for catalysis.

Biological Activity

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the anthraquinone family, characterized by a fused ring system that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

- Antitumor Activity : Research indicates that compounds derived from anthraquinones exhibit potent antitumor properties. This compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been noted to inhibit topoisomerase activity, which is crucial for DNA replication and repair in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can generate ROS within cells, leading to oxidative stress and subsequent cell death in malignant cells .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.1 | ROS generation and cell cycle arrest |

| A549 (Lung Cancer) | 6.8 | Topoisomerase inhibition |

These results indicate a promising therapeutic potential for this compound in treating different types of cancer.

In Vivo Studies

Animal model studies have further validated the antitumor efficacy of this compound:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.

- Results : Significant tumor regression was observed at doses above 10 mg/kg body weight, with minimal toxicity reported in normal tissues .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer showed a partial response after treatment with a formulation containing this compound combined with standard chemotherapy .

- Case Study 2 : Patients with recurrent ovarian cancer experienced stabilization of disease when treated with this compound as part of a clinical trial .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl N-(9,10-dioxoanthracen-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling anthraquinone derivatives with carbamate groups via nucleophilic substitution or condensation reactions. Key steps include:

- Anthraquinone activation : Use of thionyl chloride (SOCl₂) or DMF as a catalyst to generate reactive intermediates like acid chlorides .

- Carbamate introduction : Reacting activated anthraquinone with methyl carbamate or isocyanate derivatives under anhydrous conditions (e.g., dichloromethane, reflux).

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%). Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 anthraquinone:carbamate) critically affect yield .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the anthraquinone backbone (δ 8.2–8.8 ppm for aromatic protons) and carbamate linkage (δ 3.6–3.8 ppm for methyl group).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves π-stacking interactions in anthraquinone cores (e.g., face-to-face dimeric aggregates observed in analogous compounds) .

- FT-IR : Carbamate C=O stretching at ~1700 cm⁻¹ and anthraquinone ketone bands at ~1660 cm⁻¹ .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or tyrosinase inhibition (kinetic analysis via Lineweaver-Burk plots) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. nitrophenyl groups) alter its electronic properties and bioactivity?

- Methodological Answer :

- Computational studies : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing groups (e.g., -NO₂) reduce HOMO-LUMO gaps, enhancing redox activity .

- Experimental validation : Cyclic voltammetry in DMSO shows nitrophenyl derivatives exhibit lower reduction potentials (-0.45 V vs. Ag/AgCl) compared to fluorophenyl analogs (-0.32 V) .

- Bioactivity correlation : Nitro-substituted analogs demonstrate 2–3× higher antiplatelet activity (IC₅₀ = 12 µM) due to enhanced π-π stacking with platelet receptors .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates aromatic proton coupling networks and assigns carbamate protons unambiguously .

- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ shifts proton signals, resolving overlaps (e.g., anthraquinone protons at δ 8.5 ppm split in DMSO-d₆) .

- Dynamic NMR : Variable-temperature studies (25–80°C) identify rotameric equilibria in carbamate groups .

Q. How to validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- HPLC-UV/DAD : C18 column, acetonitrile/0.1% TFA mobile phase, λ = 254 nm. Validation parameters:

- Linearity : R² > 0.998 (1–100 µg/mL).

- LOQ : 0.5 µg/mL (S/N = 10).

- Recovery : 92–105% in spiked plasma .

- LC-MS/MS : MRM transitions (m/z 327 → 285 for quantification) with isotopically labeled internal standards (e.g., ¹³C-carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.